![molecular formula C20H22S B14629860 2,4-Diphenyloctahydrocyclopenta[b]thiopyran CAS No. 54146-77-9](/img/structure/B14629860.png)
2,4-Diphenyloctahydrocyclopenta[b]thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyloctahydrocyclopenta[b]thiopyran is a heterocyclic compound that features a distinctive six-membered ring structure incorporating a sulfur atom. This compound is part of the thiopyran family, which is known for its diverse physiological functions and significant role in organic chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyloctahydrocyclopenta[b]thiopyran can be achieved through various methods. One efficient approach involves the oxidative activation of hydrogen sulfide, leading to the formation of the thiopyran ring . Another method includes the use of microwave irradiation to promote one-pot multi-component reactions, which has been shown to be an effective and environmentally friendly strategy .
Industrial Production Methods: Industrial production of thiopyran derivatives often employs multi-component reactions (MCRs) due to their efficiency in generating structurally diverse chemical libraries. These reactions typically involve the use of aldehydes, cyanothioacetamide, and malononitrile under specific conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diphenyloctahydrocyclopenta[b]thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation process proceeds stepwise through the formation of a radical cation, radical, and anhydrobase . Reduction reactions can lead to the formation of radical intermediates .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen sulfide for oxidative activation and sodium hydroxide for reduction . Microwave irradiation and ionic liquids are also employed to enhance reaction efficiency and selectivity .
Major Products: The major products formed from these reactions include thiopyrilium salts and their corresponding radicals . These products are often used as intermediates in further synthetic applications.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyloctahydrocyclopenta[b]thiopyran has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, thiopyran derivatives exhibit antibacterial, antifungal, anti-inflammatory, antiviral, antidiabetic, and anticancer properties . These compounds are integral components of various natural products and pharmaceutical agents .
Wirkmechanismus
The mechanism of action of 2,4-Diphenyloctahydrocyclopenta[b]thiopyran involves redox conversions, where the compound undergoes oxidation and reduction processes to form radical intermediates . These intermediates interact with molecular targets and pathways, leading to various physiological effects. Quantum-chemical calculations have been used to substantiate the mechanism of these redox conversions .
Vergleich Mit ähnlichen Verbindungen
2,4-Diphenyloctahydrocyclopenta[b]thiopyran is unique among thiopyran derivatives due to its specific ring structure and substitution pattern. Similar compounds include 2,4-Diphenylcyclopenta[b]thiopyrilium perchlorate and other thiopyran derivatives with different substituents . These compounds share similar chemical properties but differ in their specific applications and physiological effects.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug discovery and development.
Eigenschaften
CAS-Nummer |
54146-77-9 |
|---|---|
Molekularformel |
C20H22S |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
2,4-diphenyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]thiopyran |
InChI |
InChI=1S/C20H22S/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19/h1-6,8-11,17-20H,7,12-14H2 |
InChI-Schlüssel |
IBQRUFNGLMJIRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1)SC(CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


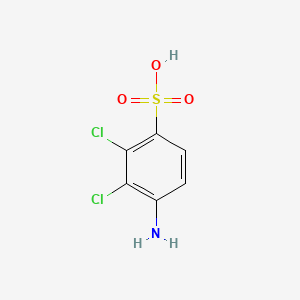
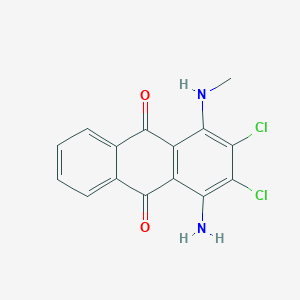


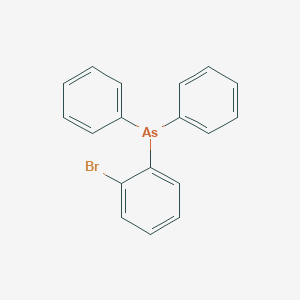

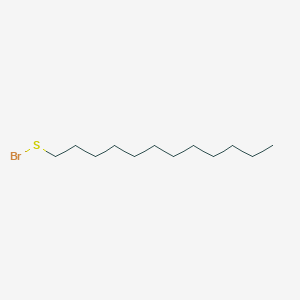




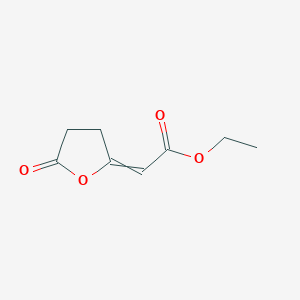
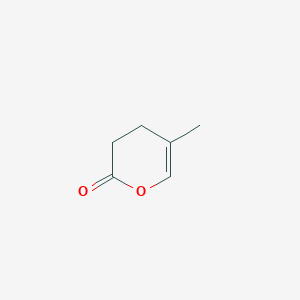
octylsulfanium bromide](/img/structure/B14629853.png)
